Trimipramine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

2.60e-02 g/L

Synonyms

Canonical SMILES

Mechanism of Action

Applications beyond Depression

While depression is the primary approved use of trimipramine, scientific research has explored its potential benefits in treating various other conditions. Here are some examples:

- Enuresis (bedwetting): Studies have shown trimipramine to be effective in reducing nighttime bedwetting in children [2].

- Chronic pain: Research suggests trimipramine may offer some relief from chronic pain conditions like neuropathic pain [3].

- Narbecolepsy: Limited research indicates trimipramine might be beneficial in managing symptoms of narcolepsy, a sleep disorder characterized by excessive daytime sleepiness [4].

Advantages and Disadvantages

Ultimately, the decision to use trimipramine should be made by a healthcare professional after considering all individual factors.

Ongoing Research

While trimipramine is a well-established medication, research continues to explore its potential benefits and refine its use. Some ongoing areas of investigation include:

- Exploring the use of trimipramine in combination with other medications for treatment-resistant depression.

- Investigating the potential role of trimipramine in managing other mental health conditions, such as anxiety disorders.

- Understanding the long-term safety and efficacy of trimipramine for various conditions.

Trimipramine is a tricyclic antidepressant primarily used in the treatment of major depressive disorders. It is marketed under various brand names, including Surmontil. The compound is known for its unique pharmacological profile, which sets it apart from other tricyclic antidepressants. Its chemical formula is , and it belongs to the dibenzazepine class of compounds. Trimipramine's mechanism of action is not fully understood but is thought to involve receptor antagonism rather than significant monoamine reuptake inhibition, which is typical of many other tricyclic antidepressants .

The mechanism by which Trimipramine exerts its antidepressant effect is not fully understood. Unlike most TCAs, it seems to have a weak effect on reuptake inhibition of serotonin and norepinephrine, the primary mechanism for many antidepressants [].

Current research suggests Trimipramine may act through various mechanisms, including:

- Modulation of neurotransmitter receptors: Trimipramine might influence the activity of serotonin and dopamine receptors in the brain, leading to changes in mood and behavior [].

- Regulation of hormone secretion: Studies suggest Trimipramine may affect the release of hormones like prolactin and cortisol, potentially impacting mood and sleep patterns [].

Trimipramine undergoes various metabolic transformations in the body. It is primarily metabolized in the liver to form desmethyltrimipramine, which retains pharmacological activity similar to that of trimipramine itself. Other metabolites include 2-hydroxytrimipramine and trimipramine-N-oxide, which may also contribute to its effects . The compound exhibits weak inhibition of serotonin, norepinephrine, and dopamine reuptake, with its pharmacological activity largely attributed to receptor interactions rather than traditional reuptake mechanisms .

Trimipramine exhibits a range of biological activities:

- Receptor Binding: It has strong antagonistic effects on histamine H1 receptors and moderate effects on serotonin 5-HT2A and dopamine D2 receptors. Additionally, it interacts with α1-adrenergic receptors and muscarinic acetylcholine receptors .

- Antidepressant Effects: Its unique profile allows it to provide anxiolytic effects, distinguishing it from other tricyclic antidepressants. This atypical mechanism challenges the monoamine hypothesis of depression, suggesting alternative pathways for therapeutic efficacy .

- Side Effects: Common side effects include dry mouth, constipation, drowsiness, and potential cardiovascular issues like QT prolongation. Serious side effects can include allergic reactions and blood disorders .

The synthesis of trimipramine involves several steps typically starting from simpler organic compounds. A common synthetic route includes:

- Formation of the dibenzazepine core through cyclization reactions.

- Introduction of the dimethylamino group via alkylation techniques.

- Final modifications to achieve the desired functional groups.

These synthetic pathways often require careful control of reaction conditions to ensure high yields and purity of the final product .

Trimipramine is primarily used for:

- Depression Treatment: Effective in managing both major depressive episodes and reactive depression.

- Anxiety Disorders: Due to its anxiolytic properties, it may also be prescribed for anxiety-related conditions.

- Sleep Disorders: Its sedative effects can be beneficial in treating insomnia associated with depression .

Trimipramine interacts with various enzymes and transporters in the body:

- Cytochrome P450 Enzymes: It is metabolized by CYP2D6, with polymorphisms in this enzyme affecting its metabolism and efficacy. Poor metabolizers may experience increased side effects or therapeutic failure due to altered drug levels .

- Drug Interactions: Trimipramine may have additive effects when combined with other central nervous system depressants or anticholinergic drugs, necessitating careful monitoring during co-administration .

Several compounds share structural or functional similarities with trimipramine. Here are some notable examples:

| Compound Name | Class | Key Features |

|---|---|---|

| Amitriptyline | Tricyclic Antidepressant | Strong serotonin reuptake inhibition |

| Clomipramine | Tricyclic Antidepressant | Significant anticholinergic effects |

| Desipramine | Tricyclic Antidepressant | More potent norepinephrine reuptake inhibition |

| Nortriptyline | Tricyclic Antidepressant | Less sedating than trimipramine |

| Doxepin | Tricyclic Antidepressant | Dual action as an antidepressant and antihistamine |

Trimipramine's uniqueness lies in its minimal monoamine reuptake inhibition and pronounced receptor antagonism, particularly at histamine H1 sites, which contributes to its distinct therapeutic profile compared to other tricyclic antidepressants .

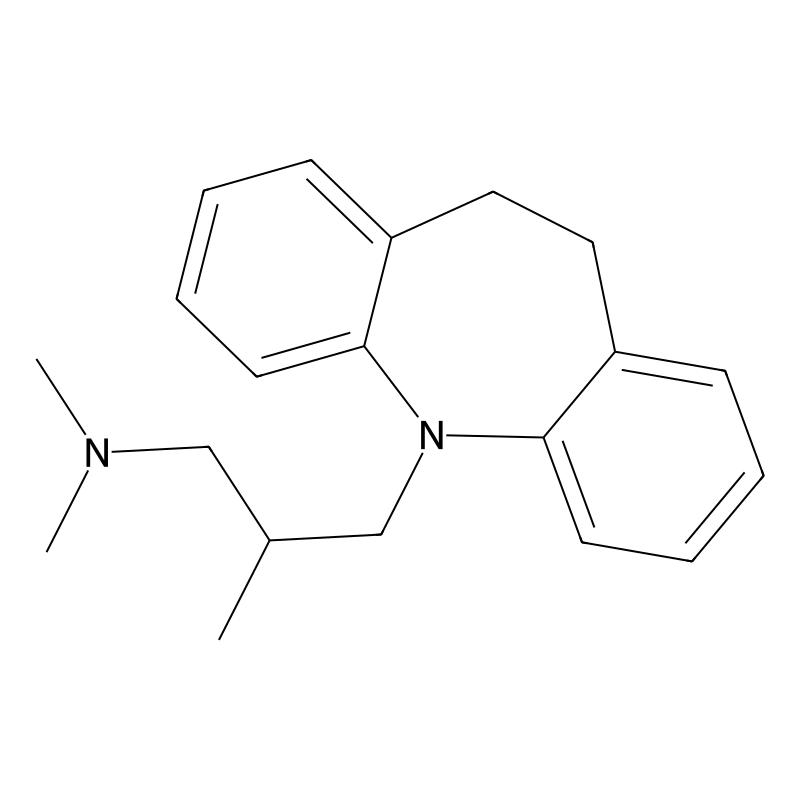

The systematic nomenclature of trimipramine follows established International Union of Pure and Applied Chemistry conventions, providing precise identification of its molecular structure and composition. The compound's official chemical name is 3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N,2-trimethylpropan-1-amine, which comprehensively describes its structural components and connectivity. This nomenclature reflects the presence of a dibenzazepine core structure with a substituted propylamine side chain, distinguishing it from other tricyclic antidepressants through its specific substitution pattern.

The molecular formula of trimipramine in its free base form is C₂₀H₂₆N₂, representing a molecular composition of twenty carbon atoms, twenty-six hydrogen atoms, and two nitrogen atoms. The molecular weight of the free base form is precisely 294.4338 atomic mass units, with a monoisotopic mass of 294.209598842 atomic mass units. These values provide essential information for analytical identification and quantitative determination of the compound in various applications.

Additional structural identifiers include multiple registry numbers and database entries that facilitate comprehensive chemical documentation. The Chemical Abstracts Service registry number for the free base form is 739-71-9, while related salt forms possess distinct registry numbers including 521-78-8 for the maleate salt and 3589-21-7 for the mono-hydrochloride salt. The compound is also documented in various international chemical databases with specific identifiers such as ChemBank Ligand Database entry DB00726 and ChemBank Ligand identifier CHEMBL644.

The structural formula reveals a tricyclic core system consisting of two benzene rings fused to a central seven-membered azepine ring, with a branched aliphatic side chain containing tertiary amine functionality. This specific arrangement of atoms creates the fundamental framework responsible for the compound's characteristic chemical and physical properties. The side chain features three methyl groups attached to the terminal nitrogen atom, contributing to the "tri-" prefix in the compound's common name and influencing its overall molecular geometry and conformational behavior.

Historical Synthetic Routes and Methodological Evolution

The synthesis of trimipramine has undergone significant evolution since its initial development by Rhône-Poulenc in 1959 [1]. The compound was first patented in 1959 and appeared in scientific literature in 1961, marking the beginning of systematic research into tricyclic antidepressant synthesis [1] [2]. The early synthetic approaches focused on establishing the fundamental dibenzo[b,f]azepine core structure, which forms the backbone of trimipramine and related tricyclic compounds.

The classical synthetic route to trimipramine involves a multi-step process beginning with the formation of the dibenzazepine ring system through oxidative coupling reactions [3]. Historical methods typically employed o-nitrotoluene as a starting material, which underwent oxidative coupling to form 2,2'-diaminobibenzyl intermediates [3]. This was followed by ring-closing reactions through amine condensation and subsequent catalytic dehydrogenation to establish the aromatic azepine ring [3].

The methodological evolution has been driven by the need for improved yields, reduced environmental impact, and enhanced process economics. Early industrial synthesis routes achieved yields of approximately 65%, but modern approaches utilizing advanced catalytic systems have improved overall efficiency [3]. The development of more sophisticated purification techniques, particularly chromatographic methods, has enabled the production of pharmaceutical-grade trimipramine with purities exceeding 99% [4].

Catalytic Dehydrogenation Strategies for Azepine Ring Formation

Catalytic dehydrogenation represents a critical step in trimipramine synthesis, converting partially saturated dibenzazepine intermediates to the fully aromatic azepine ring system. Several catalyst systems have been developed for this transformation, each offering distinct advantages and limitations [3] [5].

Palladium-based catalysts have emerged as the most widely employed systems for azepine ring dehydrogenation. Palladium on carbon (10% loading) operates effectively at temperatures of 250°C under atmospheric pressure, achieving conversions of 78% with selectivities of 92% [5]. Alternative palladium formulations, such as palladium on alumina (5% loading), require higher temperatures (280°C) but offer improved catalyst recovery rates of 90% [5].

Rhodium on carbon (5% loading) has demonstrated superior performance in terms of conversion efficiency, achieving 85% conversion at 300°C under 2 bar pressure with excellent selectivity of 95% [5]. However, the higher cost of rhodium catalysts limits their industrial application. Platinum-based systems provide moderate performance with good catalyst stability, while nickel Raney catalysts, though economically attractive, require harsh conditions (320°C, 3 bar) and exhibit lower selectivity [5].

The dehydrogenation mechanism involves the formation of metal-hydride intermediates followed by β-hydride elimination to generate the aromatic system [6]. Temperature control is critical, as excessive heating can lead to thermal decomposition of the azepine ring or undesired side reactions [7]. Modern industrial processes employ sophisticated heat management systems to maintain optimal reaction temperatures while preventing catalyst deactivation.

Purification Techniques: Chromatographic and Recrystallization Methods

The purification of trimipramine requires careful consideration of both chemical purity and polymorphic form control. Multiple purification strategies have been developed to meet pharmaceutical manufacturing standards, each offering specific advantages for different production scales [4] [8].

High Performance Liquid Chromatography represents the most sophisticated purification technique, capable of achieving purities of 99.5% with excellent resolution of impurities [8] [9]. Reversed-phase chromatography using C18 columns with mobile phases consisting of acetonitrile and ammonium formate buffer provides optimal separation of trimipramine from synthetic impurities and degradation products [10]. While HPLC offers superior purity, its application is primarily limited to analytical scale due to cost considerations and limited throughput.

Recrystallization techniques remain the primary purification method for industrial-scale production. Ethanol-based recrystallization achieves purities of 92% with excellent recovery yields of 88%, making it highly suitable for large-scale operations [4]. The process involves dissolution of crude trimipramine in hot ethanol followed by controlled cooling to induce crystallization. Acetonitrile recrystallization provides improved purity (94%) but requires longer processing times and specialized handling due to solvent toxicity [4].

Mixed solvent recrystallization systems, employing combinations of ethanol, methanol, and acetonitrile, have been developed to optimize both purity and yield [4]. These systems enable fine-tuning of crystallization conditions to favor specific polymorphic forms while achieving purities of 96% with good recovery rates. The selection of recrystallization solvents significantly influences the final polymorphic form, which is critical for pharmaceutical applications due to differences in bioavailability and stability [4].

Column chromatography using silica gel provides an intermediate purification option, achieving 95% purity with good scalability. The technique employs gradient elution with chloroform-methanol mixtures to separate trimipramine from synthetic byproducts [11]. While less efficient than HPLC, silica gel chromatography offers better scalability and lower operational costs.

Industrial-Scale Synthesis Challenges and Optimization

The transition from laboratory-scale synthesis to industrial manufacturing presents numerous technical and economic challenges that require systematic optimization approaches [12]. Heat transfer limitations represent a primary concern in large-scale reactors, particularly during exothermic cyclization reactions and catalytic dehydrogenation steps [13].

Advanced reactor design incorporating external heat exchangers and internal cooling coils has been implemented to address temperature control issues [13]. These systems enable precise thermal management while maintaining reaction efficiency across large reactor volumes. Heat transfer coefficients must be carefully optimized to prevent hot spot formation, which can lead to product degradation or catalyst deactivation.

Mass transfer efficiency becomes increasingly critical as reactor size increases, affecting both reaction kinetics and product quality [14]. High-efficiency impeller systems and optimized agitation patterns have been developed to ensure adequate mixing of reactants and catalysts. Computational fluid dynamics modeling is increasingly employed to design mixing systems that minimize dead zones and promote uniform concentration profiles throughout the reactor volume.

Product quality consistency, particularly polymorphic form control, presents significant challenges at industrial scale [15]. Controlled crystallization conditions must be maintained across large volumes to ensure uniform crystal morphology and polymorphic purity. This requires sophisticated process control systems monitoring temperature, supersaturation levels, and nucleation kinetics [15].

Environmental compliance represents an increasingly important consideration in industrial synthesis [16]. Solvent recovery systems have been implemented to minimize waste generation and reduce environmental impact. These systems typically achieve recovery rates exceeding 90% for major organic solvents, significantly reducing both disposal costs and environmental burden [16].

Economic optimization focuses on raw material cost reduction and process intensification [17]. Alternative synthetic routes utilizing more cost-effective starting materials have been developed, along with process intensification techniques that reduce reaction times and improve space-time yields. The integration of continuous flow processes is being explored as a means to improve process efficiency and reduce capital costs [12].

Safety considerations are paramount in industrial trimipramine synthesis due to the handling of toxic intermediates and high-temperature reactions [18]. Automated handling systems and advanced process control technologies have been implemented to minimize operator exposure and ensure safe operation. Emergency response systems and containment protocols are designed to address potential hazardous material releases or thermal runaway reactions.

Trimipramine exhibits a distinctive and atypical monoamine transporter inhibition profile that fundamentally differentiates it from conventional tricyclic antidepressants [1] [2]. Unlike prototypical tricyclic antidepressants that demonstrate potent inhibition of serotonin and norepinephrine transporters, trimipramine displays only moderate inhibitory activity against these primary monoamine transporters.

The serotonin transporter inhibition by trimipramine demonstrates an IC50 value of approximately 2.11 μM for the human serotonin transporter, which represents significantly weaker potency compared to selective serotonin reuptake inhibitors or other tricyclic antidepressants [1] [3]. This moderate inhibition capacity suggests that conventional serotonin reuptake blockade contributes minimally to trimipramine's therapeutic mechanism of action. The norepinephrine transporter shows similar inhibition characteristics, with IC50 values ranging from 2 to 10 μM, indicating that trimipramine does not rely primarily on norepinephrine reuptake inhibition for its antidepressant effects [1] [2].

Dopamine transporter inhibition by trimipramine is notably weak, with IC50 values exceeding 30 μM, effectively eliminating direct dopaminergic mechanisms from consideration in its primary therapeutic action [1]. This finding aligns with clinical observations that trimipramine does not produce typical dopaminergic side effects associated with compounds that significantly interact with dopamine transporters.

The organic cation transporters represent additional targets for trimipramine action, with moderate inhibition of hOCT1 (IC50 = 3.72 μM) and weaker inhibition of hOCT2 (IC50 = 8.00 μM) [1]. These transporters, expressed in both peripheral tissues and the central nervous system, may contribute to the overall pharmacological profile of trimipramine, though their role in antidepressant efficacy remains unclear. Notably, hOCT3 shows minimal interaction with trimipramine, with IC50 values exceeding 30 μM [1] [2].

The metabolic products of trimipramine demonstrate varied transporter inhibition profiles that contribute to the overall pharmacological effect [1]. Desmethyl-trimipramine exhibits similar potency to the parent compound for both serotonin and norepinephrine transporters, suggesting that this major metabolite contributes significantly to the therapeutic effect. In contrast, 2-hydroxy-trimipramine shows reduced potency at most transporters, while trimipramine-N-oxide demonstrates preferential inhibition of the serotonin transporter [1].

Receptor Binding Profiling: Serotonergic, Adrenergic, and Histaminergic Targets

Trimipramine exhibits a complex and distinctive receptor binding profile that more closely resembles atypical antipsychotic agents than conventional tricyclic antidepressants [4] [5]. This unique pharmacological signature contributes to its atypical clinical properties and therapeutic effects.

The histaminergic system represents the highest affinity target for trimipramine, with exceptionally potent antagonist activity at histamine H1 receptors (Kd = 0.27 nM) [6] [7]. This ultra-high affinity binding explains trimipramine's pronounced sedative and antihistaminic properties, distinguishing it from other tricyclic antidepressants that typically show moderate histamine H1 receptor affinity. The potent H1 antagonism contributes significantly to trimipramine's clinical utility in treating depression complicated by insomnia and anxiety [8] [9].

Serotonergic receptor interactions demonstrate selectivity and complexity in trimipramine's binding profile. The 5-HT2A receptor shows high affinity binding (Kd = 24 nM), with trimipramine functioning as a potent antagonist [6] [3]. This interaction contributes to the compound's atypical antipsychotic-like properties and may explain its efficacy in treating psychotic depression and schizoaffective disorders. The 5-HT2C receptor demonstrates moderate affinity (pKi = 6.39), while 5-HT1A receptors show relatively weak binding (pKi = 4.66) [6] [3].

A particularly noteworthy aspect of trimipramine's serotonergic pharmacology involves its functional antagonism of 5-HT3 receptors [10]. Unlike simple competitive antagonism, trimipramine demonstrates non-competitive functional antagonism at 5-HT3A receptors, effectively reducing serotonin-induced sodium and calcium currents in a voltage-independent manner. This mechanism represents a novel pharmacological property not shared by conventional tricyclic antidepressants and may contribute to trimipramine's unique therapeutic profile.

Adrenergic receptor binding reveals selective interactions that influence trimipramine's cardiovascular and autonomic effects. Alpha1-adrenergic receptors demonstrate high affinity binding (Kd = 24 nM), explaining the hypotensive effects and orthostatic complications occasionally observed with trimipramine therapy [6]. Alpha2-adrenergic receptors show moderate affinity (Kd = 680 nM), though this interaction appears insufficient to significantly modulate noradrenergic neurotransmission [6].

The beta-adrenergic receptor system presents one of trimipramine's most distinctive pharmacological features [11] [12]. Unlike conventional tricyclic antidepressants that characteristically induce beta-adrenergic receptor down-regulation following chronic administration, trimipramine demonstrates no significant effect on beta-adrenergic receptor density or sensitivity [12] [13]. This absence of beta-receptor down-regulation contributes to trimipramine's atypical mechanism of action and suggests alternative pathways for its antidepressant effects.

Dopaminergic interactions involve moderate affinity binding to dopamine D2 receptors (Kd = 180 nM), with trimipramine functioning as an antagonist [6] [14]. This dopamine D2 antagonism contributes to trimipramine's potential antipsychotic activity and explains its efficacy in treating patients with psychotic features. The similarity between trimipramine and clozapine in dopamine D2 receptor binding characteristics supports the hypothesis that trimipramine possesses atypical antipsychotic properties [14].

Muscarinic acetylcholine receptors demonstrate moderate affinity binding (Kd = 58 nM), with trimipramine functioning as an antagonist [6]. This anticholinergic activity contributes to the typical tricyclic side effects including dry mouth, constipation, urinary retention, and cognitive impairment, though these effects are generally less pronounced than with more potent anticholinergic tricyclic antidepressants.

Allosteric Modulation of Neurotransmitter Transporters

The concept of allosteric modulation in neurotransmitter transporters has emerged as a sophisticated mechanism explaining the complex pharmacological actions of antidepressants, including trimipramine [15] [16]. While direct transporter inhibition represents the primary mechanism for most antidepressants, emerging evidence suggests that allosteric modulation may contribute to trimipramine's atypical pharmacological profile.

Allosteric binding sites on monoamine transporters represent structurally distinct regions from the primary orthosteric binding site, allowing for modulatory effects on transporter function without direct competition with substrate binding [15]. These secondary binding sites, located primarily in the extracellular vestibule regions of transporters, can influence conformational changes that affect substrate translocation and inhibitor binding kinetics.

Research investigating serotonin transporter allosteric modulation has identified multiple potential allosteric sites, including the SERT/A1, SERT/A2, and SERT/A3 sites [15]. The SERT/A3 site, in particular, has been demonstrated to bind escitalopram simultaneously with orthosteric site occupation, leading to allosteric modulation of binding kinetics and functional effects. While specific studies examining trimipramine's interaction with these allosteric sites remain limited, the compound's unusual pharmacological properties suggest potential allosteric mechanisms.

The gastric proton pump studies provide indirect evidence for trimipramine's allosteric modulatory capacity [17]. Trimipramine demonstrates inhibition of H+/K+-ATPase through an allosteric mechanism, showing competitive inhibition with respect to potassium at low concentrations but transitioning to mixed-type inhibition at higher concentrations. This suggests cooperative effects between drug binding and potassium activation, indicating allosteric interactions that may extend to other membrane-bound proteins including neurotransmitter transporters [17].

Computational modeling and molecular dynamics studies of monoamine transporters have identified structural elements crucial for allosteric communication between binding sites [16]. The coupling between transmembrane helices TM6a and TM10 appears particularly important for allosteric effects, with specific residues including F335 and G338 in the serotonin transporter serving as key mediators of allosteric communication [16]. These findings provide a molecular framework for understanding how compounds like trimipramine might exert allosteric effects on transporter function.

The unique kinetic properties of trimipramine at neurotransmitter transporters, including its ability to modulate transporter function without potent direct inhibition, suggest mechanisms beyond simple competitive antagonism [18]. The observation that trimipramine can suppress interferon-gamma production independent of monoamine transporter blockade further supports the existence of alternative, potentially allosteric mechanisms of action [18].

Clinical implications of allosteric modulation include the potential for more selective therapeutic effects with reduced side effects compared to compounds that rely solely on orthosteric inhibition [16]. Allosteric modulators can provide fine-tuned control of neurotransmitter systems, potentially explaining trimipramine's unique clinical profile including preserved REM sleep architecture and distinct neuroadaptive effects.

Comparative Pharmacodynamics with Imipramine Analogues

The comparative analysis of trimipramine and imipramine reveals fundamental differences in pharmacodynamic properties that underscore trimipramine's classification as an atypical tricyclic antidepressant [11] [19] [20]. Despite sharing the basic tricyclic chemical structure, these compounds demonstrate markedly different receptor interactions, transporter affinities, and downstream neurobiological effects.

Monoamine transporter inhibition represents the most striking difference between these compounds [1] [21]. Imipramine demonstrates potent inhibition of both serotonin and norepinephrine transporters, with Ki values ranging from 0.14-1.4 nM for SERT and 0.8-37 nM for NET [22]. In contrast, trimipramine shows significantly weaker inhibition of these same transporters, with IC50 values of 2.11 μM for SERT and 4.99 μM for NET [1]. This represents approximately 1000-fold difference in potency, fundamentally altering the primary mechanism of antidepressant action.

The structural basis for these pharmacodynamic differences lies in the branched aliphatic side chain present in trimipramine [23]. This structural modification, specifically the presence of a dimethylamino-3-methyl-propyl side chain derived from levomepromazine, significantly alters the compound's binding characteristics and receptor selectivity profile [24]. The hybrid structure combining imipramine's tricyclic nucleus with levomepromazine's side chain creates unique pharmacological properties not present in either parent structure.

Receptor binding profiles demonstrate both similarities and crucial differences between these compounds [25] [6]. Both trimipramine and imipramine interact with histamine H1 receptors, though trimipramine shows significantly higher affinity (Kd = 0.27 nM versus moderate affinity for imipramine) [6]. This enhanced histaminergic activity contributes to trimipramine's superior sedative properties and clinical utility in depression with insomnia.

Beta-adrenergic receptor interactions represent one of the most significant pharmacodynamic differences [11] [12]. Imipramine characteristically induces beta-adrenergic receptor down-regulation following chronic administration, an effect considered central to tricyclic antidepressant mechanism of action [26]. Trimipramine demonstrates no such effect, maintaining stable beta-adrenergic receptor density and sensitivity throughout chronic treatment [12] [13]. This absence of beta-receptor down-regulation necessitates alternative explanations for trimipramine's antidepressant efficacy.

Noradrenergic system effects reveal opposite patterns between these compounds [12] [13]. Chronic imipramine treatment typically results in decreased noradrenergic sensitivity and reduced locus coeruleus neuronal activity. Trimipramine produces the opposite effect, enhancing cortical neuronal sensitivity to norepinephrine and increasing locus coeruleus activity [12]. This paradoxical noradrenergic enhancement suggests fundamentally different mechanisms of action despite shared antidepressant efficacy.

Sleep architecture studies provide compelling evidence for distinct neurobiological effects [19] [27]. Imipramine characteristically suppresses REM sleep, reduces slow-wave sleep, and can exacerbate sleep disturbances in depressed patients [19]. Trimipramine demonstrates the opposite pattern, enhancing REM sleep, improving slow-wave sleep architecture, and providing objective sleep improvement in depressed patients with insomnia [19] [27]. These contrasting effects on sleep suggest different neural pathway involvement in therapeutic action.

Neurochemical studies reveal distinct patterns of neurotransmitter system modulation [19]. Trimipramine treatment results in decreased nocturnal cortisol secretion and increased prolactin secretion, effects not observed with imipramine [19]. These neuroendocrine differences suggest that trimipramine may act through hypothalamic-pituitary axis modulation, potentially involving corticotropin-releasing hormone pathways [19].

Clinical efficacy comparisons demonstrate equivalent antidepressant effects despite different mechanisms [28] [20]. Controlled studies comparing trimipramine and imipramine in hospitalized depressed patients show similar rates of improvement and therapeutic response [20]. However, trimipramine demonstrates superior tolerability with fewer adverse reactions, particularly reduced anticholinergic effects and minimal cardiovascular complications [28] [20].

The time course of therapeutic action differs between these compounds [29]. Trimipramine often demonstrates faster onset of certain therapeutic effects, particularly in anxiety reduction and sleep improvement, with significant benefits observed within the first week of treatment [29]. Imipramine typically requires longer periods for full therapeutic effect development, particularly for core depressive symptoms.

Trimipramine represents a unique tricyclic antidepressant that challenges conventional understanding of antidepressant pharmacology through its distinctive receptor binding profile, atypical transporter interactions, and novel mechanisms of action [11] [4]. Unlike prototypical tricyclic antidepressants that rely primarily on monoamine reuptake inhibition, trimipramine demonstrates weak transporter inhibition combined with potent receptor antagonism, creating a pharmacological profile more reminiscent of atypical antipsychotic agents than traditional antidepressants [4] [6].

The compound's exceptional affinity for histamine H1 receptors (Kd = 0.27 nM) represents its most potent pharmacological interaction and contributes significantly to its sedative and anxiolytic properties [6] [7]. This ultra-high affinity histaminergic antagonism, combined with significant 5-HT2A receptor binding (Kd = 24 nM), creates a unique therapeutic profile particularly beneficial for depression complicated by insomnia, anxiety, and psychotic features [6] [8].

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

4.2

Appearance

Melting Point

Storage

UNII

6S082C9NDT

9K5931C1H5

Related CAS

3589-21-7 (mono-hydrochloride)

521-78-8 (maleate (1:1))

GHS Hazard Statements

H301 (97.67%): Toxic if swallowed [Danger Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Livertox Summary

Drug Classes

Pharmacology

MeSH Pharmacological Classification

ATC Code

N06 - Psychoanaleptics

N06A - Antidepressants

N06AA - Non-selective monoamine reuptake inhibitors

N06AA06 - Trimipramine

Mechanism of Action

KEGG Target based Classification of Drugs

Solute carrier family

SLC6

SLC6A2 (NAT1) [HSA:6530] [KO:K05035]

Pictograms

Acute Toxic

Other CAS

3564-75-8

739-71-9

Absorption Distribution and Excretion

Metabolism Metabolites

Hepatic Half Life: 11-18 hrs

Wikipedia

Cubebene

FDA Medication Guides

Trimipramine Maleate

CAPSULE;ORAL

ODYSSEY PHARMS

09/30/2014

Biological Half Life

Use Classification

Pharmaceuticals -> Nervous System -> Antidepressants

Dates

A novel MIP-ECL sensor based on RGO-CeO

Yasamin Nasiri Khonsari, Shiguo SunPMID: 33289771 DOI: 10.1039/d0tb01666g

Abstract

A novel molecularly imprinted polymer (MIP)-electrochemiluminescence (MIP-ECL) sensor based on CeO2NP-RGO/Ru(bpy)32+-MIP-chitosan was introduced for the ultrasensitive and ultraselective detection of trimipramine (TRI). TRI-MIP was synthesized via the precipitation polymerization process. A nanocomposite of reduced graphene oxide decorated with ceria (CeO2NP-RGO) was synthesized through a facile sonochemical process. CeO2NP-RGO was utilized for modifying the surface of an electrode which consequently led to an excellent electrical conductivity, enhanced electrochemical and ECL characteristics of Ru(bpy)32+. Electrochemical and ECL behaviors of the MIP-ECL sensor were evaluated. Accordingly, the ECL intensity was significantly enhanced via TRI molecule adsorption on the MIP composite film. The prepared MIP-ECL sensor demonstrated high sensitivity and selectivity as well as good reproducibility and stability for TRI determination under the applied optimal conditions. The assays response for TRI concentration was linear in the range of 0.2-100 pM with a 0.995 correlation coefficient. The limit of detection (LOD) was as small as 0.025 pM (S/N = 3). The recoveries between 91-107% for human serum (RSDs < 4.1%) and 94-104.6% for human urine (RSDs < 3.4%) approve that the MIP-ECL sensor can be used for precise detection of TRI in complex biological matrices. Ultimately, this sensor was utilized successfully for the analysis of TRI in human serum and urine samples without any special pretreatment.Evaluation of dispersive liquid-liquid microextraction by coupling with green-based agarose gel-electromembrane extraction: An efficient method to the tandem extraction of basic drugs from biological fluids

Hadi Tabani, Ali Shokri, Shakila Tizro, Saeed Nojavan, Pakorn Varanusupakul, Michal AlexovičPMID: 30952267 DOI: 10.1016/j.talanta.2019.02.078

Abstract

Nowadays, developing new methods for the effective extraction/separation of drugs (present at trace levels) from complicated matrices (as biological fluids) is certainly a great challenge for many operators. In this regard, green-based agarose gel electromembrane extraction (G-EME) was for the first time combined with dispersive liquid-liquid microextraction (DLLME) toward G-EME/DLLME methodology (i.e., tandem extraction approach). Two basic drugs such as trimipramine (TRI) and clomipramine (CLO) extracted from the urine samples, were used as model compounds. Regarding method workflow, analytes were extracted from the 5 mL sample, through a synthesized agarose gel membrane, to the 700 µL aqueous acceptor phase under the optimized conditions (pH of acceptor phase: 2.0; pH of gel membrane: 2.0; pH of donor phase: 4.0, voltage value: 30 V, and extraction time: 25 min). In the next step, acceptor solution was poured to a conic vial and mixed with 100 µL alkaline solution (NaOH, 1 M). Afterwards, DLLME procedure took place again at optimal conditions, i.e., extraction solvent was carbon tetrachloride (10 µL), and dispersive solvent was acetone (100 µL). Ultimately, gas chromatography (GC) was applied for the detection and quantification of drugs. Such G-EME/DLLME configuration has brought two main advantages. Firstly, interferences such as proteins and other large biological molecules were eliminated from biological fluids via G-EME. Further, high enrichment factors (EFs of 260-370 refer to extraction recoveries of 52-74%) were obtained using DLLME with acceptable detection limits (1.0-3.0 ng mL). Finally, the suggested approach was successfully utilized to determine drugs at trace levels in urine samples.

A new carbon paste electrode modified with MWCNTs and nano-structured molecularly imprinted polymer for ultratrace determination of trimipramine: The crucial effect of electrode components mixing on its performance

Maedeh Akhoundian, Taher Alizadeh, Mohammad Reza Ganjali, Faride RafieiPMID: 29631160 DOI: 10.1016/j.bios.2018.03.061

Abstract

A novel carbon nanocomposite paste electrode was prepared and used as a voltammetric sensor for ultratrace determination of trimipramine (TRI) which currently used for the treatment of psychiatric disorders. For this aim, nanoparticles of molecularly imprinted polymer (MIP), synthesized by precipitation polymerization method, and multi-walled carbon nanotubes (MWCNTs) were embedded in a nanocomposite paste electrode. The nanocomposite mixing style demonstrated a significant influence on the final electrode performance. The sensor exhibited linear response range of 1.0 × 10-2.5 × 10

mol L

and very high sensitivity of 2131 μA μ mol L

. The lower detection limit of the sensor was calculated to be 4.5 × 10

mol L

(S/N = 3). This sensor was applied successfully for highly selective determination of TRI in pharmaceutical formulations, urine and serum samples without applying any sample pretreatment.

Mechanistic study of in vitro chemical interaction of trimipramine drug with barbituric derivative after its oxidation: Electrochemical synthesis of new dibenzazepine derivative

Shahram Lotfi, Esmail Tammari, Azizollah NezhadaliPMID: 28482512 DOI: 10.1016/j.msec.2017.03.022

Abstract

Electrochemical oxidation of trimipramine in the absence and presence of 1,3 dimethyl barbituric acid as a nucleophile in aqueous solution has been studied using cyclic voltammetry and controlled-potential coulometry electrolysis. Voltammetric studies of electro-oxidation of trimipramine were realized in a range of pH1.0 to 8.0 in the absence and presence of 1,3 dimethyl barbituric acid. Based on the obtained electrochemical results, dimerization is the main reaction of electro-oxidation of trimipramine in the absence of nucleophile. The voltammetric data indicate that the 1,3 dimethyl barbituric acid participation in Michael addition reaction with the oxidized dimeric form of trimipramine via an ECEC electrochemical mechanisms. On the other hand the results indicate existence of a catalytic (EC') electrochemical mechanism in parallel with ECEC electrochemical mechanism. This method provides a facile and one-pot procedure for the synthesis of new dibenzazepine derivative. Finally, a possible mechanism is proposed for the electrode process, on the basis of the present and previous investigations. The product has been characterized by IR,H NMR,

CNMR and MS methods.

Electromembrane extraction through a virtually rotating supported liquid membrane

Saied Saeed Hosseiny Davarani, Hamid Reza Moazami, Elham Memarian, Saeed NojavanPMID: 26462723 DOI: 10.1002/elps.201500296

Abstract

Electromembrane extraction (EME) of model analytes was carried out using a virtually rotating supported liquid membrane (SLM). The virtual (nonmechanical) rotating of the SLM was achieved using a novel electrode assembly including a central electrode immersed inside the lumen of the SLM and five counter electrodes surrounding the SLM. A particular electronic circuit was designed to distribute the potential among five counter electrodes in a rotating pattern. The effect of the experimental parameters on the recovery of the extraction was investigated for verapamil (VPL), trimipramine (TRP), and clomipramine (CLP) as the model analytes and 2-ethyl hexanol as the SLM solvent. The results showed that the recovery of the extraction is a function of the angular velocity of the virtual rotation. The best results were obtained at an angular velocity of 1.83 RadS(-1) (or a rotation frequency of 0.29 Hz).The optimization of the parameters gave higher recoveries up to 50% greater than those of a conventional EME method. The rotating also allowed the extraction to be carried out at shorter time (15 min) and lower voltage (200 V) with respect to the conventional extraction. The model analytes were successfully extracted from wastewater and human urine samples with recoveries ranging from 38 to 85%. The RSD of the determinations was in the range of 12.6 to 14.8%.Initial fate assessment of teratogenic drug trimipramine and its photo-transformation products - Role of pH, concentration and temperature

Nareman D H Khaleel, Waleed M M Mahmoud, Oliver Olsson, Klaus KümmererPMID: 27855951 DOI: 10.1016/j.watres.2016.10.078

Abstract

Trimipramine (TMP) is an antidepressant drug used for the treatment of a variety of depressive states and other psychiatric disorders. It has been already detected in the aquatic environment. Currently, no further knowledge is available on fate and effects of TMP in the aquatic environment. Therefore, we studied the biodegradability of TMP and of its photolysis transformation products (PTPs) generated by irradiation with polychromatic UV light in aqueous solution. Different conditions including initial drug concentration, pH, and temperature were applied during TMP photolysis. Subsequently, the time courses of TMP and dissolved organic carbon (DOC) concentrations were monitored throughout the whole photo-degradation process. Then, high-resolution mass spectrometry was used to identify and elucidate the structures of the resulting PTPs. After that, the two standardized biodegradation tests, Closed Bottle test (CBT; OECD 301 D) and Manometric Respirometry test (MRT; OECD 301 F), were performed for TMP and its photolytic mixtures to assess the biodegradability of TMP and its PTPs. Finally, the toxicity of TMP and its photolytic mixtures was predicted using different quantitative structure activity relationship (QSAR) software. It was found that after 128 min of UV-irradiation, 91.8% of TMP at the initial concentration of 100 mg Lwas eliminated with only 23.9% removal in the DOC. So, it can be pointed out that more than 65% of the degraded TMP is transformed to new non-mineralized PTPs. 14 new PTPs were detected in TMP's photolytic mixtures. Their supposed structures indicate that the proposed photo-transformation pathway is mainly by hydroxylation. The statistical analysis confirms that the differences in the degradation rates of TMP as a function of concentration, pH, and temperature are statistically significant in most cases investigated here. In biodegradation testing, TMP and its PTPs are classified as not readily biodegradable, while LC-MS analysis revealed some PTPs to be eliminated more than TMP itself. Results from QSAR analysis confirmed that some of the PTPs could be biodegradable, and revealed that some of the non-biodegradable PTPs may be human and/or eco-toxic, posing a risk to the environment. Our findings show that TMP under UV-irradiation could lead to the formation of some more easily biodegradable PTPs and some others toxic and non-biodegradable PTPs. Therefore, further studies should be conducted regarding the fate and effects of TMP and its PTPs elucidated in this study on human health and on the environment.

High performance liquid chromatographic determination of ultra traces of two tricyclic antidepressant drugs imipramine and trimipramine in urine samples after their dispersive liquid-liquid microextraction coupled with response surface optimization

Mojtaba Shamsipur, Mehrosadat MirmohammadiPMID: 25178259 DOI: 10.1016/j.jpba.2014.08.008

Abstract

Dispersive liquid-liquid microextraction (DLLME) coupled with high performance liquid chromatography by ultraviolet detection (HPLC-UV) as a fast and inexpensive technique was applied to the determination of imipramine and trimipramine in urine samples. Response surface methodology (RSM) was used for multivariate optimization of the effects of seven different parameters influencing the extraction efficiency of the proposed method. Under optimized experimental conditions, the enrichment factors and extraction recoveries were between 161.7-186.7 and 97-112%, respectively. The linear range and limit of detection for both analytes found to be 5-100ng mL(-1) and 0.6ng mL(-1), respectively. The relative standard deviations for 5ng mL(-1) of the drugs in urine samples were in the range of 5.1-6.1 (n=5). The developed method was successfully applied to real urine sample analyses.Cytochrome P450-mediated inhibition of venlafaxine metabolism by trimipramine

Christoph Kowalewski, Ekkehard Haen, Christoph Hiemke, Florian Ridders, Katharina Endres, Gerhard Gründer, Michael Paulzen, Georgios SchoretsanitisPMID: 31094902 DOI: 10.1097/YIC.0000000000000268

Abstract

The aim of this study was to ensure patients' safety and to enhance treatment efficacy, knowledge about pharmacokinetic interactions even in complex clinical situations of polypharmacy is invaluable. This study is to uncover the potential of pharmacokinetic interactions between venlafaxine and trimipramine in a naturalistic sample.Out of a therapeutic drug monitoring database with plasma concentrations of venlafaxine (VEN) and O-desmethylvenlafaxine (ODV), we considered two groups of patients receiving venlafaxine without known cytochrome P450 confounding medications, taking solely venlafaxine: V0 (n = 905), and a group of patients co-medicated with trimipramine, VTRIM (n = 33). For VEN, ODV and active moiety (sum of VEN + ODV) plasma concentrations and dose-adjusted concentrations as well as ODV/VEN ratios were compared between groups using the Mann-Whitney U test with a significance level of 0.05.

Patients co-medicated with trimipramine had higher plasma concentrations of VEN (183.0 vs. 72.0, +154%, P = 0.002) and AM (324.0 vs. 267.5, +21%, P = 0.005) and higher dose adjusted plasma concentrations than patients in the control group (P = 0.001 and P = 0.003). No differences were found for ODV and C/D ODV (P < 0.05 for both comparisons). The metabolite to parent ratio, ODV/VEN, was significantly lower in the VTRIM group (1.15 vs. 2.37, P = 0.012).

Findings suggest inhibitory effects of trimipramine on venlafaxine pharmacokinetics most likely via an inhibition of CYP 2D6 or by saturated enzyme capacity. The lack of in vitro data hampers the understanding of the exact mechanisms. Clinicians should be aware of drug-drug interactions when combining these agents. Therapeutic drug monitoring helps to ensure treatment efficacy and patients' safety.

In Vitro and In Vivo Pipeline for Validation of Disease-Modifying Effects of Systems Biology-Derived Network Treatments for Traumatic Brain Injury-Lessons Learned

Anssi Lipponen, Teemu Natunen, Mika Hujo, Robert Ciszek, Elina Hämäläinen, Jussi Tohka, Mikko Hiltunen, Jussi Paananen, David Poulsen, Emilia Kansanen, Xavier Ekolle Ndode-Ekane, Anna-Liisa Levonen, Asla PitkänenPMID: 31671916 DOI: 10.3390/ijms20215395

Abstract

We developed a pipeline for the discovery of transcriptomics-derived disease-modifying therapies and used it to validate treatments in vitro and in vivo that could be repurposed for TBI treatment. Desmethylclomipramine, ionomycin, sirolimus and trimipramine, identified by in silico LINCS analysis as candidate treatments modulating the TBI-induced transcriptomics networks, were tested in neuron-BV2 microglial co-cultures, using tumour necrosis factor α as a monitoring biomarker for neuroinflammation, nitrite for nitric oxide-mediated neurotoxicity and microtubule associated protein 2-based immunostaining for neuronal survival. Based on (a) therapeutic time window in silico, (b) blood-brain barrier penetration and water solubility, (c) anti-inflammatory and neuroprotective effects in vitro (< 0.05) and (d) target engagement of Nrf2 target genes (

< 0.05), desmethylclomipramine was validated in a lateral fluid-percussion model of TBI in rats. Despite the favourable in silico and in vitro outcomes, in vivo assessment of clomipramine, which metabolizes to desmethylclomipramine, failed to demonstrate favourable effects on motor and memory tests. In fact, clomipramine treatment worsened the composite neuroscore (

< 0.05). Weight loss (

< 0.05) and prolonged upregulation of plasma cytokines (

< 0.05) may have contributed to the worsened somatomotor outcome. Our pipeline provides a rational stepwise procedure for evaluating favourable and unfavourable effects of systems-biology discovered compounds that modulate post-TBI transcriptomics.